REACTION_CXSMILES
|
[S:1]1[C:5]([C:6]([O:8]CC)=[O:7])=[CH:4][C:3]2[CH:11]3[CH2:15][CH:14]([C:2]1=2)[CH2:13][CH2:12]3.C(O)C.[OH-].[Li+].Cl>O.C1COCC1>[S:1]1[C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]2[CH:11]3[CH2:15][CH:14]([C:2]1=2)[CH2:13][CH2:12]3 |f:2.3|
|
Name
|
1d
|
Quantity
|
930 mg
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1C(=O)OCC)C1CCC2C1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
301 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100-mL single-neck round bottomed flask equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
was purged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
After this time, the reaction was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with water (2×10 mL)
|
Type
|
CUSTOM
|
Details
|
dried overnight under vacuum
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1C(=O)O)C1CCC2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 768 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |